![molecular formula C14H12ClN3O2S B2663415 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1119385-57-7](/img/structure/B2663415.png)
4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine is a compound of interest in various scientific fields. Its structure comprises a benzoxazine ring fused with a pyrimidine moiety, indicating potential biological activities and applications in pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves multi-step organic reactions. A common route starts with the preparation of the benzoxazine core, followed by the introduction of the pyrimidine ring. Key steps may include:
Formation of the 1,4-benzoxazine ring via cyclization reactions.
Chlorination of the pyrimidine ring.
Introduction of the methylsulfanyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may vary, but they generally involve optimization of reaction conditions for yield and purity. This can include temperature control, catalyst selection, and solvent choice to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine can undergo several chemical reactions, such as:
Oxidation: : Involving agents like hydrogen peroxide.
Reduction: : Utilizing reducing agents such as sodium borohydride.
Substitution: : Employing various nucleophiles to replace the chloro or methylsulfanyl groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : e.g., hydrogen peroxide, potassium permanganate.
Reducing agents: : e.g., sodium borohydride, lithium aluminum hydride.
Nucleophiles: : e.g., amines, thiols.
Major Products Formed
These reactions can lead to various derivatives, such as:
Oxidized products with hydroxyl groups.
Reduced compounds with different hydrogenation patterns.
Substituted derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
4-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine finds applications across multiple scientific domains:
Chemistry: : As an intermediate in synthetic organic chemistry for constructing complex molecules.
Biology: : Potential bioactive agent in drug discovery, targeting enzymes or receptors.
Medicine: : Investigated for therapeutic properties, possibly in treating diseases like cancer or infections.
Industry: : Used in developing new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The compound's mechanism of action often involves interaction with biological targets at the molecular level. This can include:
Binding to enzymes: : Inhibiting or modulating their activity.
Interacting with receptors: : Altering signal transduction pathways.
Affecting DNA/RNA: : Influencing transcription or replication processes.
Comparación Con Compuestos Similares
Similar Compounds
Other compounds with related structures may include:
2-(methylsulfanyl)pyrimidine derivatives.
1,4-benzoxazine analogues.
Chlorinated pyrimidines.
Unique Features
Compared to its analogues, 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine:
Exhibits a unique combination of a benzoxazine ring with a substituted pyrimidine.
Possesses a specific arrangement that may offer distinct biological activity or chemical reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. From its synthetic routes to its applications and mechanisms, this compound presents opportunities for further research and development.
Propiedades
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-21-14-16-8-9(15)12(17-14)13(19)18-6-7-20-11-5-3-2-4-10(11)18/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZCDIFKRQOMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCOC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
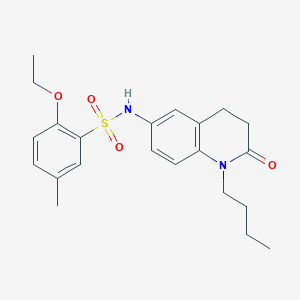
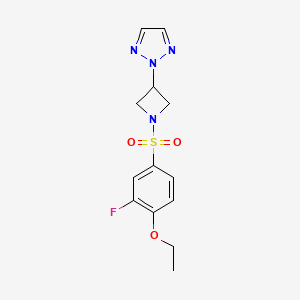
![4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B2663334.png)
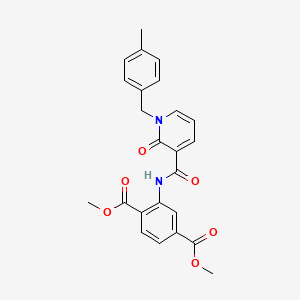
![N-[(1-phenylpyrrolidin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2663336.png)
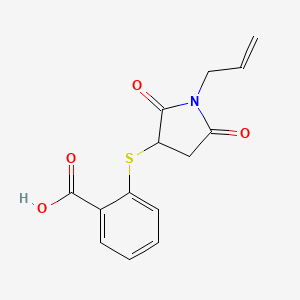
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2663338.png)
![N-[(4-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPANAMIDO)-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2663340.png)
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2663343.png)
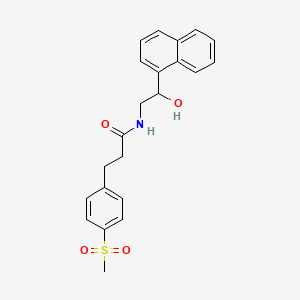
![4-[4-(thiophen-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2663345.png)
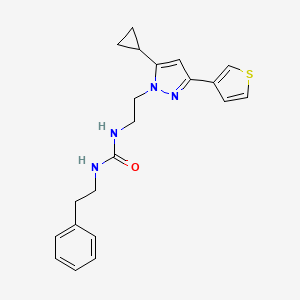
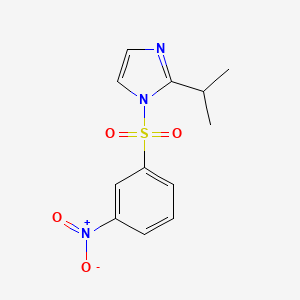
![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2663354.png)
